2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyrrolidinyl-pyridazinyl substituents
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been reported to interact with various targets, including receptors and enzymes . The exact target of this specific compound would require further experimental investigation.
Mode of Action
It’s known that the pyrrolidine ring, a common feature in many biologically active compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound could interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
For instance, pyridazinone derivatives have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . The exact pathways affected by this specific compound would require further experimental investigation.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates . This suggests that the compound could have favorable pharmacokinetic properties, but specific details would require further experimental investigation.
Result of Action
For instance, pyridazinone derivatives have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . The exact effects of this specific compound would require further experimental investigation.
Action Environment
It’s known that the spatial orientation of substituents in compounds with a pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its spatial orientation, which could be affected by environmental factors. Further experimental investigation would be required to confirm this.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in its structure is known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the spatial orientation of substituents on the pyrrolidine ring .
Cellular Effects
Preliminary studies suggest that this compound may have significant effects on cellular processes
Molecular Mechanism
It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the pyridazinyl intermediate: This can be achieved by reacting a suitable pyridazine derivative with pyrrolidine under controlled conditions.
Coupling with the benzamide core: The pyridazinyl intermediate is then coupled with a benzamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with different alkyl or aryl groups replacing the ethoxy group.
Scientific Research Applications
2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)propionamide
Uniqueness
Compared to similar compounds, 2-ethoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide stands out due to its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the ethoxy group and the pyrrolidinyl-pyridazinyl moiety can significantly influence its interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-ethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-29-21-8-4-3-7-19(21)23(28)24-18-11-9-17(10-12-18)20-13-14-22(26-25-20)27-15-5-6-16-27/h3-4,7-14H,2,5-6,15-16H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKHUJGFMQXRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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